

Application Notes: Enzymatic Assay for 12-Oxophytodienoate Reductase (OPR) Activity

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Compound of Interest

Compound Name: 3-Hydroxy-OPC8-CoA

Cat. No.: B1264880

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Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that play crucial roles in plant growth, development, and defense against biotic and abiotic stresses. The biosynthesis of JA occurs through the octadecanoid pathway. A key regulatory enzyme in this pathway is 12-oxophytodienoate reductase (OPR), which catalyzes the reduction of 12-oxo-phytodienoic acid (OPDA) to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). The OPR3 isoenzyme is recognized as the primary catalyst for this reaction in the biosynthesis of jasmonic acid[1]. Monitoring the activity of OPR is essential for understanding the regulation of the jasmonate signaling pathway in response to various stimuli and for screening potential modulators of this pathway in drug and herbicide development.

Assay Principle

The activity of 12-oxophytodienoate reductase can be determined by a continuous spectrophotometric assay. The enzyme utilizes nicotinamide adenine dinucleotide phosphate (NADPH) as a co-factor to reduce the double bond in the cyclopentenone ring of OPDA. The enzymatic activity is quantified by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of NADPH oxidation is directly proportional to the OPR activity under saturating substrate conditions.

Key Reagents and Equipment

A comprehensive list of necessary reagents and equipment is provided in the protocols section. Standard laboratory equipment, including a spectrophotometer capable of reading UV wavelengths, is required.

Data Interpretation

The enzymatic activity of OPR is expressed in units per milligram of protein (U/mg). One unit (U) of OPR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 μ mol of NADPH per minute under the specified assay conditions. The specific activity is calculated by dividing the enzyme activity by the total protein concentration of the sample. This allows for the comparison of enzyme activity across different samples and purification steps.

Experimental Protocols

Protocol 1: Reagent Preparation

This protocol describes the preparation of the necessary solutions for the OPR enzymatic assay.

- Extraction Buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10% (v/v) glycerol, 5 mM DTT):
 - For 100 mL: Dissolve 0.605 g of Tris base in 80 mL of deionized water.
 - Adjust the pH to 7.5 with HCl.
 - Add 200 μ L of 0.5 M EDTA stock solution.
 - Add 10 mL of glycerol.
 - Add 0.077 g of dithiothreitol (DTT) just before use.
 - Bring the final volume to 100 mL with deionized water. Store at 4°C.
- Assay Buffer (50 mM Tris-HCl, pH 7.5):
 - For 100 mL: Dissolve 0.605 g of Tris base in 80 mL of deionized water.
 - Adjust the pH to 7.5 with HCl.

- Bring the final volume to 100 mL with deionized water. Store at 4°C.
- NADPH Stock Solution (10 mM):
 - Dissolve 8.3 mg of NADPH (tetrasodium salt) in 1 mL of Assay Buffer.
 - Store in small aliquots at -20°C, protected from light.
- OPDA Stock Solution (10 mM):
 - Dissolve 3.1 mg of (9S, 13S)-12-oxophytodienoic acid in 1 mL of ethanol.
 - Store in small aliquots at -20°C.

Protocol 2: Enzyme Extraction (Example from Plant Tissue)

This protocol provides a general method for extracting crude OPR from plant leaves.

- Harvest fresh plant leaves (approximately 1 g) and immediately freeze them in liquid nitrogen.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Add 5 mL of ice-cold Extraction Buffer to the powder and continue grinding until a homogenous slurry is formed.
- Transfer the homogenate to a centrifuge tube and centrifuge at 14,000 x g for 20 minutes at 4°C.
- Carefully collect the supernatant, which contains the crude enzyme extract.
- Determine the protein concentration of the extract using a standard method, such as the Bradford assay.
- The extract can be used immediately or stored at -80°C.

Protocol 3: Spectrophotometric Assay Protocol

This protocol details the steps for measuring OPR activity.

- Set up the spectrophotometer to measure absorbance at 340 nm at a constant temperature (e.g., 25°C).
- In a 1 mL cuvette, prepare the reaction mixture by adding the following components:
 - 850 µL of Assay Buffer
 - 50 µL of 10 mM NADPH stock solution (final concentration: 0.5 mM)
 - 50 µL of enzyme extract (the amount may need to be optimized)
- Mix gently by inverting the cuvette and incubate for 2 minutes to allow the temperature to equilibrate.
- Initiate the reaction by adding 50 µL of 10 mM OPDA stock solution (final concentration: 0.5 mM).
- Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.
- As a control, perform a blank reaction without the enzyme extract to account for any non-enzymatic degradation of NADPH.

Protocol 4: Data Analysis

This protocol describes how to calculate the specific activity of OPR.

- Determine the initial rate of the reaction ($\Delta A_{340}/\text{min}$) from the linear portion of the absorbance versus time plot.
- Calculate the enzyme activity using the Beer-Lambert law:
 - Activity ($\mu\text{mol}/\text{min}/\text{mL}$) = $(\Delta A_{340}/\text{min}) / (\epsilon * l) * 1000$
 - Where:
 - ϵ (molar extinction coefficient of NADPH at 340 nm) = $6.22 \text{ mM}^{-1}\text{cm}^{-1}$

- l (path length of the cuvette) = 1 cm
- Calculate the specific activity:
 - Specific Activity (U/mg) = Activity ($\mu\text{mol}/\text{min}/\text{mL}$) / Protein Concentration (mg/mL)

Data Presentation

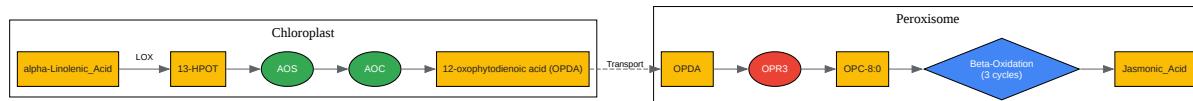
Table 1: Key Reagents and Recommended Concentrations

Reagent	Stock Concentration	Final Concentration in Assay
Tris-HCl, pH 7.5	50 mM	50 mM
NADPH	10 mM	0.5 mM
OPDA	10 mM	0.5 mM
Enzyme Extract	Variable	To be optimized

Table 2: Example Data for OPR Activity Calculation

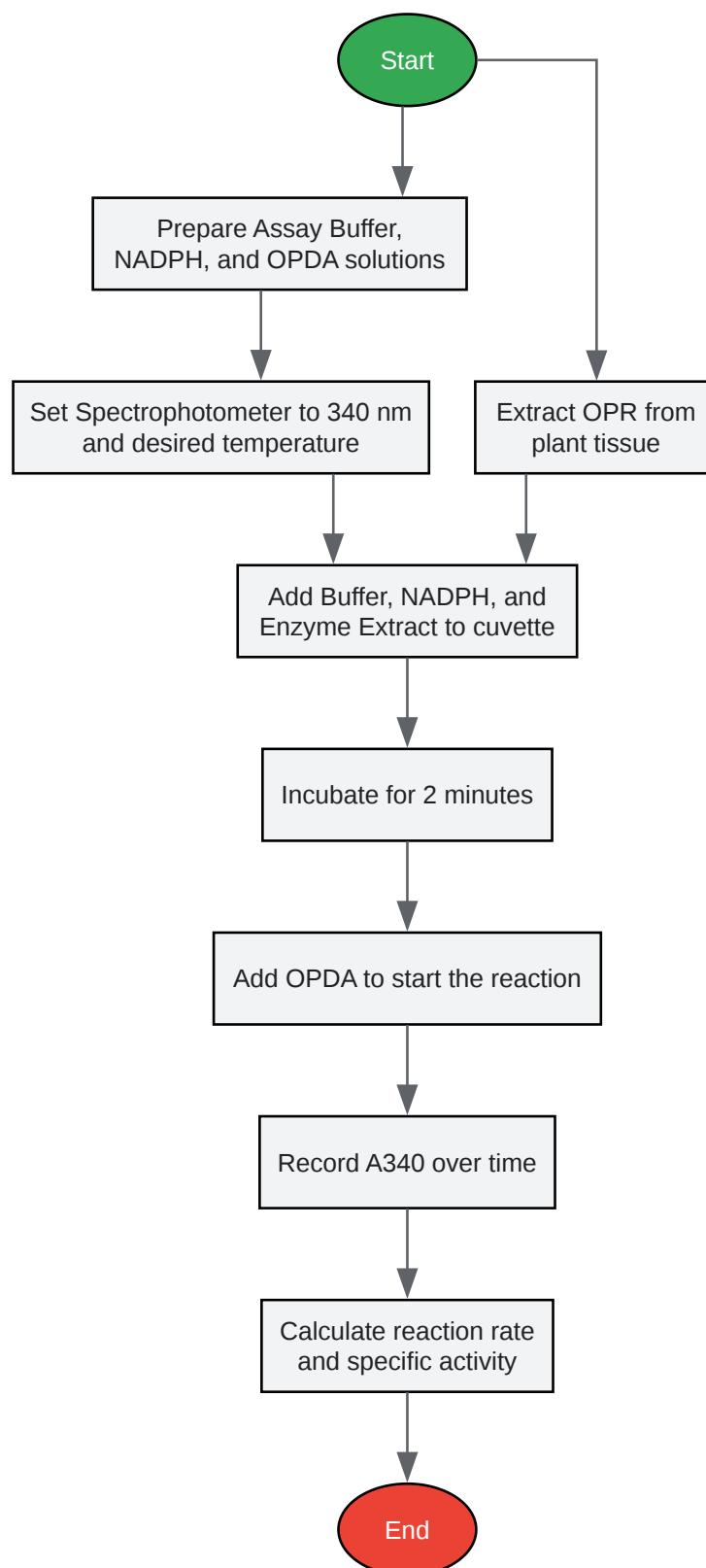
Parameter	Value
Initial Absorbance (A_{initial})	1.200
Final Absorbance (A_{final}) at 5 min	1.050
Change in Absorbance (ΔA_{340})	0.150
Time (Δt)	5 min
Reaction Rate ($\Delta A_{340}/\text{min}$)	0.030
Protein Concentration	0.2 mg/mL
Calculated Specific Activity	0.024 U/mg

Mandatory Visualization

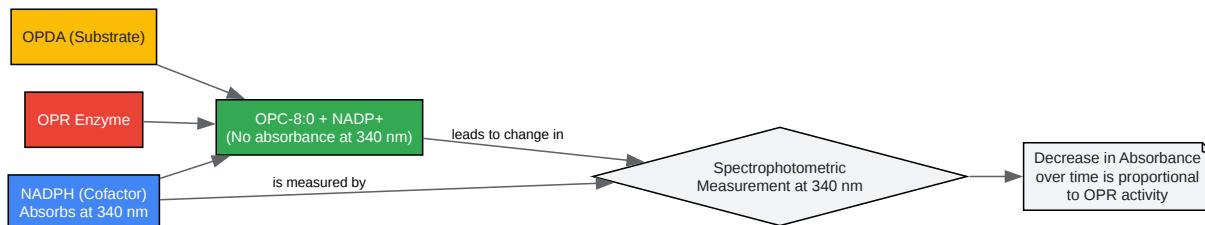


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Caption: Jasmonic Acid Biosynthesis Pathway.

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Caption: OPR Enzymatic Assay Workflow.



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Caption: Logical Relationship of Assay Components.

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References

- 1. researchgate.net [researchgate.net]
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